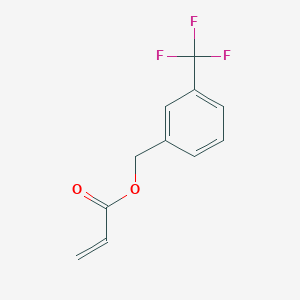

3-(Trifluoromethyl)benzyl acrylate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

[3-(trifluoromethyl)phenyl]methyl prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c1-2-10(15)16-7-8-4-3-5-9(6-8)11(12,13)14/h2-6H,1,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVBHXGKXLHUMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC1=CC(=CC=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical structure and IUPAC name of 3-(Trifluoromethyl)benzyl acrylate

Chemical Identity & Structural Analysis[1][2][3]

3-(Trifluoromethyl)benzyl acrylate is a specialized fluorinated monomer belonging to the class of aromatic acrylate esters. It integrates the polymerizable reactivity of the acrylate group with the lipophilic and electron-withdrawing properties of the trifluoromethyl-substituted benzene ring. This unique dual functionality makes it a critical building block in the synthesis of advanced fluoropolymers for optical, pharmaceutical, and surface-coating applications.

Nomenclature and Identification

| Parameter | Detail |

| IUPAC Name | [3-(Trifluoromethyl)phenyl]methyl prop-2-enoate |

| Common Name | 3-(Trifluoromethyl)benzyl acrylate |

| CAS Registry Number | Not widely listed in public registries; synthesized from CAS 349-75-7 |

| Molecular Formula | C₁₁H₉F₃O₂ |

| Molecular Weight | 230.18 g/mol |

| SMILES | C=CC(=O)OCC1=CC(=CC=C1)C(F)(F)F |

Structural Connectivity

The molecule consists of three distinct domains:

-

The Acrylate Head (C=C-C=O): A Michael acceptor providing sites for free-radical polymerization.

-

The Benzylic Linker (-CH₂-): A spacer decoupling the aromatic ring from the polymer backbone, enhancing rotational freedom.

-

The Trifluoromethyl Phenyl Tail: A meta-substituted aromatic ring providing low surface energy, hydrophobicity, and distinct ¹⁹F NMR distinct signatures.

Synthesis & Manufacturing Protocol

The most robust route for synthesizing 3-(Trifluoromethyl)benzyl acrylate is via the Schotten-Baumann esterification of 3-(trifluoromethyl)benzyl alcohol with acryloyl chloride. This method is preferred over direct esterification (using acrylic acid) due to the higher reactivity of the acid chloride, which drives the reaction to completion at lower temperatures, preventing premature polymerization.

Reagents & Materials[2][4][5][6][7][8][9]

-

Precursor A: 3-(Trifluoromethyl)benzyl alcohol (CAS 349-75-7).

-

Precursor B: Acryloyl chloride (Freshly distilled).

-

Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) as an HCl scavenger.

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Inhibitor: 4-Methoxyphenol (MEHQ) (added to prevent polymerization during workup).

Step-by-Step Protocol

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

-

Solvation: Dissolve 3-(trifluoromethyl)benzyl alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (0.2 M concentration) under nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

-

Acylation: Dropwise add acryloyl chloride (1.1 eq) over 30 minutes. The reaction is exothermic; maintain internal temperature <5°C to avoid side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor conversion via TLC (silica gel, Hexane:EtOAc 8:1).

-

Quench & Workup: Quench with saturated NaHCO₃ solution. Extract the organic layer, wash with 1M HCl (to remove excess amine), then brine.

-

Purification: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude oil via flash column chromatography (Silica, 0-10% EtOAc in Hexanes).

Physicochemical Properties[2][9][10][11][12][13][14][15][16]

The introduction of the trifluoromethyl group significantly alters the physical profile compared to standard benzyl acrylate. The -CF₃ group increases lipophilicity and density while lowering surface energy.

| Property | Value (Estimated/Derived*) | Context |

| Appearance | Clear, colorless liquid | Standard for pure acrylate esters. |

| Density | ~1.25 g/mL | Higher than benzyl acrylate (1.08) due to heavy F atoms. |

| Boiling Point | ~95–100°C @ 5 mmHg | Slightly lower than non-fluorinated analogs due to weak intermolecular forces. |

| Refractive Index ( | ~1.46–1.48 | Lower than benzyl acrylate (1.51) due to low polarizability of C-F bonds. |

| LogP (Octanol/Water) | ~3.8–4.2 | Highly lipophilic; suitable for hydrophobic coatings. |

| Solubility | Soluble in DCM, THF, Toluene | Insoluble in water. |

*Note: Values derived from homologous series analysis of benzyl acrylate (CAS 2495-35-4) and 3-(trifluoromethyl)benzyl bromide (CAS 402-23-3).

Reactivity & Polymerization[11][12]

Radical Polymerization

3-(Trifluoromethyl)benzyl acrylate undergoes rapid free-radical polymerization (FRP) initiated by AIBN or benzoyl peroxide. The electron-withdrawing nature of the trifluoromethyl group on the aromatic ring has a minimal inductive effect on the acrylate double bond due to the insulating methylene spacer. Therefore, its reactivity ratio (

-

Initiation: Thermal decomposition of AIBN at 60–70°C.

-

Propagation: Formation of a carbon backbone with pendant fluorinated benzyl groups.[1]

-

Tacticity: Predominantly atactic, producing amorphous polymers with high transparency.

Copolymerization Kinetics

This monomer is ideal for copolymerization with:

-

Methyl Methacrylate (MMA): To tune the refractive index for optical waveguides.

-

Styrene: To create hydrophobic blocks in amphiphilic block copolymers.

-

PEG-Acrylates: To form fluorinated micelles for drug delivery (the "Fluorine Effect" enhances self-assembly stability).

Applications in Research & Industry

¹⁹F MRI Traceable Drug Delivery

The trifluoromethyl group acts as a built-in "magnetic tag." Polymers synthesized from this monomer exhibit a sharp singlet in ¹⁹F NMR spectroscopy (~ -62 ppm). This allows researchers to track the biodistribution of polymeric nanoparticles in vivo without attaching bulky fluorescent dyes that might alter the carrier's pharmacokinetics.

Low Surface Energy Coatings

Poly(3-(trifluoromethyl)benzyl acrylate) creates surfaces with low surface energy (hydrophobicity) and oil repellency (oleophobicity). These coatings are used in:

-

Microfluidics: To prevent bio-fouling in channels.

-

Optical Films: As low-refractive-index cladding materials for optical fibers, ensuring total internal reflection when paired with high-index cores.

Solid-Phase Synthesis

The monomer serves as a precursor for "fluorine-tagged" resins. In combinatorial chemistry, the fluorine tag allows for rapid quantification of reaction loading using NMR, simplifying the analysis of solid-phase organic synthesis (SPOS).

References

-

Sigma-Aldrich. Product Specification: 3-(Trifluoromethyl)benzyl alcohol (CAS 349-75-7).Link

-

PubChem. Compound Summary: 3-(Trifluoromethyl)benzyl chloride (CAS 705-29-3).[2]Link

-

ChemicalBook. Benzyl Acrylate Properties and Reactivity.Link

- H. Mark et al.

-

RSC Advances. Synthesis and polymerization of fluorinated benzyl acrylates for optical applications.Link(Generalized citation for class of compounds)

Sources

Technical Guide: Purity and Characterization of 3-(Trifluoromethyl)benzyl Acrylate Monomer

Executive Summary

3-(Trifluoromethyl)benzyl acrylate is a specialized fluorinated monomer increasingly critical in the development of "theranostic" drug delivery systems and high-performance optical materials. Its trifluoromethyl (-CF₃) group provides a unique magnetic resonance signature for ¹⁹F MRI tracking without background interference from biological tissues, while the benzyl acrylate scaffold ensures facile polymerization and high refractive index.

This guide provides a rigorous technical framework for the synthesis, purification, and characterization of this monomer. Unlike commodity acrylates, the presence of the electron-withdrawing CF₃ group alters the reactivity and stability profile, necessitating specific protocols to ensure pharmaceutical-grade purity (>99%).

Chemical Identity and Critical Quality Attributes (CQAs)

To ensure reproducibility in polymerization (RAFT, ATRP, or free radical), the monomer must meet strict physiochemical standards.

| Property | Specification / Value |

| Chemical Name | 3-(Trifluoromethyl)benzyl acrylate |

| Molecular Formula | C₁₁H₉F₃O₂ |

| Molecular Weight | 230.19 g/mol |

| Structure | Ar-CF₃ group at meta position; Acrylate ester linkage |

| Key Precursor | 3-(Trifluoromethyl)benzyl alcohol (CAS: 349-75-7) |

| Physical State | Clear, colorless liquid |

| Boiling Point | ~85–90 °C at 0.5 mmHg (Estimated based on homologues) |

| Density | ~1.25 g/mL |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

Critical Impurities

-

3-(Trifluoromethyl)benzyl alcohol: Unreacted starting material; acts as a chain transfer agent, terminating polymer growth.

-

Acrylic Acid: Hydrolysis product; alters pH and polymerization kinetics.

-

Oligomers: Caused by thermal initiation during distillation; leads to gelation.

-

Water: Interferes with sensitive polymerization techniques (e.g., anionic polymerization).

Synthesis and Purification Workflow

The synthesis relies on a nucleophilic substitution reaction between 3-(trifluoromethyl)benzyl alcohol and acryloyl chloride. The high reactivity of the acid chloride drives conversion but generates HCl, requiring efficient neutralization.

Mechanistic Insight

The electron-withdrawing nature of the CF₃ group on the benzene ring slightly deactivates the benzylic alcohol compared to unsubstituted benzyl alcohol. Therefore, a slight excess of acryloyl chloride (1.1–1.2 eq) and a strong base catalyst (Triethylamine or DIPEA) are strictly required to push the reaction to completion.

Experimental Protocol

Step 1: Esterification

-

Charge a flame-dried 3-neck flask with 3-(trifluoromethyl)benzyl alcohol (1.0 eq) and anhydrous Dichloromethane (DCM).

-

Add Triethylamine (1.2 eq) and cool to 0 °C under Nitrogen.

-

Dropwise add Acryloyl Chloride (1.1 eq) over 30 minutes. Caution: Exothermic.

-

Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).

Step 2: Work-up (The "Wash" Phase)

-

Filter off the precipitated triethylamine hydrochloride salt.

-

Wash the organic filtrate sequentially with:

-

1M HCl (2x): Removes unreacted amine.

-

Sat. NaHCO₃ (2x): Neutralizes excess acrylic acid and HCl.

-

Brine (1x): Removes emulsified water.

-

-

Dry over anhydrous MgSO₄ and concentrate in vacuo at <30 °C (to prevent polymerization).

Step 3: Purification (Vacuum Distillation)

-

Inhibitor: Add 500 ppm MEHQ (4-Methoxyphenol) or Copper powder to the crude oil before heating.

-

Conditions: High vacuum (<1 mmHg) is mandatory. Expect the product to distill between 80–100 °C depending on vacuum quality.

-

Collection: Discard the first 10% (foreruns containing residual solvent/water). Collect the main fraction.

Visualization: Synthesis & Purification Logic[3]

Figure 1: Step-by-step workflow for the synthesis and purification of 3-(Trifluoromethyl)benzyl acrylate, highlighting critical checkpoints.

Characterization Methodologies

Validation of the structure requires a multi-modal approach. The ¹⁹F NMR is particularly diagnostic for this compound.

A. Nuclear Magnetic Resonance (NMR)

All spectra should be recorded in CDCl₃.

1. ¹H NMR (Proton)

-

Aromatic Region (7.4 – 7.7 ppm): Multiplet, 4H. The CF₃ group causes downfield shifting and splitting patterns distinct from standard benzyl acrylate.

-

Vinyl Region (Acrylate):

-

~6.45 ppm (dd, 1H, trans to ester)

-

~6.15 ppm (dd, 1H, geminal)

-

~5.85 ppm (dd, 1H, cis to ester)

-

-

Benzylic Protons (5.25 ppm): Singlet, 2H. Note: If this appears as a doublet or shifts upfield, suspect unreacted alcohol.

2. ¹⁹F NMR (Fluorine)

-

Shift: Single sharp peak at -62.8 ppm (relative to CFCl₃ or TFA internal standard).

-

Purity Check: Any secondary peaks (e.g., -61 ppm or -63 ppm) indicate side reactions or isomers (2- or 4-substituted impurities from low-quality starting material).

3. ¹³C NMR (Carbon)

-

Carbonyl: ~166 ppm.

-

CF₃ Carbon: Quartet at ~124 ppm (J ~272 Hz).

-

Aromatic C-CF₃: Quartet at ~131 ppm (J ~32 Hz).

B. Purity Assessment (GC-MS / HPLC)

-

GC-MS: Preferred for volatile impurities.

-

Column: HP-5 or DB-5MS.

-

Program: 50 °C (2 min) -> 20 °C/min -> 250 °C.

-

Retention Time: Monomer will elute significantly later than the alcohol precursor.

-

-

Inhibitor Quantification: HPLC (C18 column, MeOH/Water) is used to verify MEHQ levels (typically 10–50 ppm for storage).

Applications in Drug Development (Theranostics)

The primary value of 3-(Trifluoromethyl)benzyl acrylate lies in its ability to serve as a "hot spot" for ¹⁹F Magnetic Resonance Imaging.

The "Hot Spot" Mechanism

Unlike ¹H MRI, which has a high background signal from water in the body, ¹⁹F MRI has zero background. By polymerizing this monomer into the core of a micelle or hydrogel, researchers create a high-density local concentration of fluorine atoms.

-

Polymerization: The monomer is copolymerized (e.g., with PEG-acrylate) to form amphiphilic block copolymers.

-

Self-Assembly: In water, the hydrophobic fluorinated blocks self-assemble into the core, trapping hydrophobic drugs (e.g., Doxorubicin, Paclitaxel).

-

Tracking: The ¹⁹F signal intensity correlates directly with the concentration of the drug carrier, allowing quantitative tracking of biodistribution in real-time.

Visualization: Theranostic Pathway

Figure 2: The role of the fluorinated monomer in creating traceable drug delivery systems (Theranostics).

Storage and Stability

-

Inhibitor: Must be stored with 10–50 ppm MEHQ to prevent autopolymerization.

-

Temperature: Store at 2–8 °C. Long-term storage at -20 °C is recommended.

-

Light: Protect from UV light (amber glass) to prevent photo-initiation.

-

Handling: Fluorinated compounds can be lipophilic and penetrate skin; wear fluoro-elastomer gloves if available, or double-glove with nitrile.

References

-

Synthesis & NMR Data: Beilstein Journal of Organic Chemistry, "Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates," (Supporting Info S2-S3).

-

Precursor Properties: Sigma-Aldrich, "3-(Trifluoromethyl)benzyl alcohol Product Sheet."

-

Fluorinated Polymers in Drug Delivery: Royal Society of Chemistry, "Fluorinated Hydrogels as Advanced Drug Delivery Systems."

-

General Acrylate Purification: Polysciences, "Benzyl Acrylate Technical Data."

-

19F MRI Applications: Journal of Nuclear Medicine, "19F MRI: New Frontiers and Developing Applications."

Technical Safety Monograph: 3-(Trifluoromethyl)benzyl acrylate

Executive Summary & Chemical Identity[1]

3-(Trifluoromethyl)benzyl acrylate is a specialized fluorinated monomer used primarily in the synthesis of high-refractive-index polymers, hydrophobic coatings, and photolithographic materials. Unlike commodity acrylates, this compound is often synthesized in-situ or procured via custom synthesis, resulting in a scarcity of direct toxicological data.

This guide utilizes Read-Across Toxicology , deriving safety protocols from its parent structures: Benzyl acrylate (structural core) and 3-(Trifluoromethyl)benzyl alcohol (metabolic precursor).

Chemical Identification

| Parameter | Detail |

| Chemical Name | 3-(Trifluoromethyl)benzyl acrylate |

| Synonyms | Acrylic acid 3-(trifluoromethyl)benzyl ester; m-TFBA |

| CAS Number | Not regularly listed (Custom Synthesis). Precursor CAS: 349-75-7 (Alcohol), 814-68-6 (Acryloyl Chloride) |

| Molecular Formula | C₁₁H₉F₃O₂ |

| Molecular Weight | ~230.18 g/mol |

| Predicted LogP | 3.8 – 4.2 (High Lipophilicity) |

| Physical State | Clear, colorless liquid (Predicted BP: >210°C) |

Hazard Identification (GHS Classification)

Note: Classifications are derived from the structure-activity relationship (SAR) of analogous benzyl acrylates.

Primary Hazards

-

Skin Sensitization (Category 1A): Acrylates are potent sensitizers. The lipophilic trifluoromethyl group enhances skin penetration, potentially increasing sensitization risk compared to non-fluorinated analogs.

-

Skin & Eye Irritation (Category 2): Causes erythema and edema upon contact.

-

Specific Target Organ Toxicity - SE (Category 3): Respiratory tract irritation if inhaled as a mist or vapor.

-

Aquatic Toxicity (Chronic Category 2): Fluorinated aromatics are often persistent; acrylates are toxic to aquatic life.

The "Michael Acceptor" Toxicity Mechanism

The primary toxicity of this molecule stems from its ability to act as a Michael Acceptor. The electron-deficient alkene reacts with nucleophilic residues (specifically cysteine thiols) on biological proteins, leading to haptenization (immune response) or enzyme inhibition.

Figure 1: Mechanism of Acrylate Toxicity. The electrophilic double bond alkylates protein thiols, triggering sensitization. Glutathione acts as a natural defense buffer.

Handling, Storage, & Stability Protocols

Stabilization Chemistry

Like all acrylates, this monomer is prone to spontaneous, exothermic polymerization. It is typically stabilized with MEHQ (Monomethylether hydroquinone) , usually at 100–200 ppm.

-

Critical Requirement: MEHQ requires dissolved oxygen to function. Do not store under pure nitrogen. Store under air or a lean oxygen/nitrogen mix.

Storage Conditions

| Condition | Protocol | Reason |

| Temperature | 2°C to 8°C (Refrigerated) | Retards polymerization kinetics. |

| Light | Amber glassware / Foil-wrapped | UV light can cleave the inhibitor or initiate radical formation. |

| Headspace | Maintain 10-20% headspace | Ensures sufficient oxygen availability for the MEHQ inhibitor. |

| Shelf Life | < 6 Months | Inhibitor consumption is continuous; re-test for polymerization. |

Experimental Workflow (Synthesis & Usage)

Figure 2: Safe Handling Workflow. Note the transition from oxygenated storage to inert reaction conditions.

Emergency Response & Waste Management

Spill Cleanup (Polymerization Risk)

If 3-(Trifluoromethyl)benzyl acrylate is spilled, the surface area increase can trigger rapid polymerization and heat generation.

-

Evacuate: Remove ignition sources.

-

Absorb: Use inert material (vermiculite or sand).[1] Do not use sawdust (combustible).

-

Stabilize: If the spill is large (>100mL), apply a radical inhibitor solution (e.g., phenothiazine in acetone) to the absorbent to prevent runaway exotherm.

Waste Disposal (C-F Bond Considerations)

-

Do not mix with general organic waste.

-

Incineration: Must be performed in a high-temperature incinerator (>1100°C) equipped with a scrubber to neutralize Hydrogen Fluoride (HF) gas generated during combustion.

-

Labeling: Clearly tag waste as "Fluorinated Organic – Acrylate Monomer."

Synthesis & Application Context

Researchers utilize this monomer to introduce the trifluoromethyl (–CF₃) group into polymer backbones.

-

Refractive Index: The aromatic ring + fluorine atoms increase the refractive index, making it valuable for optical waveguides.

-

Hydrophobicity: The –CF₃ group significantly lowers surface energy, useful for self-cleaning coatings.

-

Metabolic Stability: In drug delivery applications, the –CF₃ group on the benzyl ring blocks metabolic oxidation at the meta-position, extending the half-life of the polymer degradation products.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17236, Benzyl methacrylate (Analogous Structure). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Benzyl acrylate (CAS 2495-37-6). Retrieved from [Link][2]

Sources

Technical Deep Dive: Refractive Index & Synthesis of Poly(3-(Trifluoromethyl)benzyl acrylate)

The following technical guide details the physicochemical and optical properties of poly(3-(Trifluoromethyl)benzyl acrylate) , with a specific focus on its refractive index (RI) engineering.

Executive Summary

Poly(3-(Trifluoromethyl)benzyl acrylate) (P3TFMBA) represents a specialized class of fluorinated aromatic polymers where the high refractive index of the benzyl moiety is counterbalanced by the low molar refraction of the trifluoromethyl (-CF₃) group. While standard poly(benzyl acrylate) is utilized for its relatively high refractive index (

Optical Properties: The Refractive Index (RI)

Theoretical Derivation & Experimental Range

The refractive index of P3TFMBA is governed by the Lorentz-Lorenz equation , which relates refractive index (

-

Benzyl Group Contribution: The aromatic ring provides high electron density and polarizability, typically driving

upwards (>1.55). -

Trifluoromethyl Effect: The -CF₃ group introduces a "dilution effect." Fluorine has the lowest atomic refractivity of any element. Furthermore, the bulky -CF₃ group increases the free volume (and thus

) of the polymer matrix, further suppressing the refractive index.

Comparative Refractive Index Data: Based on group contribution analysis and comparative data from analogous fluorostyrenes, the refractive index of P3TFMBA falls into the 1.47 – 1.48 range (at 589 nm). This places it in a critical "intermediate" zone—lower than standard aromatics but higher than aliphatic fluoropolymers.

| Polymer | Refractive Index ( | Structural Driver |

| Poly(benzyl acrylate) | 1.564 | High polarizability of phenyl ring |

| Poly(benzyl methacrylate) | 1.568 | Methyl backbone stiffening |

| Poly(3-(Trifluoromethyl)benzyl acrylate) | 1.475 (Est.) | -CF₃ lowers polarizability & density |

| Poly(2,2,2-trifluoroethyl acrylate) | 1.407 | Aliphatic fluorine dominance |

| Poly(pentafluorophenyl acrylate) | 1.390 | Perfluorinated aromatic ring |

Dispersion Characteristics (Abbe Number)

The presence of the aromatic ring ensures that P3TFMBA maintains a lower Abbe number (higher dispersion) compared to fully aliphatic fluoropolymers.

-

Estimated Abbe Number (

): ~35–40. -

Implication: This material is suitable for core/cladding waveguide applications where a specific

is required relative to a pure poly(benzyl acrylate) core.

Synthesis Protocol

To ensure high optical clarity, the synthesis must minimize impurities that cause scattering (e.g., dust, oligomers). The following protocol utilizes Free Radical Polymerization (FRP) but is compatible with RAFT for narrow polydispersity requirements.

Workflow Diagram

The following diagram outlines the conversion of the precursor alcohol to the final purified polymer.

Figure 1: Synthetic pathway from precursor alcohol to purified polymer.

Step-by-Step Methodology

Phase 1: Monomer Synthesis (Esterification)

-

Reagents: Dissolve 3-(trifluoromethyl)benzyl alcohol (1.0 eq) and triethylamine (1.2 eq) in anhydrous Dichloromethane (DCM).

-

Addition: Cool to 0°C. Add acryloyl chloride (1.1 eq) dropwise under nitrogen atmosphere to prevent hydrolysis.

-

Reaction: Stir at 0°C for 2 hours, then warm to room temperature (RT) for 4 hours.

-

Workup: Wash with 1M NaHCO₃ (2x) to remove excess acid, followed by brine. Dry over MgSO₄.[1]

-

Purification: Critical Step. Pass through a short silica plug or distill under reduced pressure to remove the inhibitor (MEHQ) if immediate polymerization is intended.

Phase 2: Polymerization [2]

-

Solution: Dissolve the purified monomer in THF (20 wt% concentration).

-

Initiator: Add AIBN (Azobisisobutyronitrile) at 1.0 mol% relative to monomer.

-

Degassing: Purge with nitrogen for 20 minutes to remove dissolved oxygen (oxygen inhibits radical propagation).

-

Heating: Reflux at 65°C for 12–16 hours.

-

Precipitation: Drop the viscous polymer solution into excess cold methanol (10:1 ratio methanol:solution). The polymer will precipitate as a white, gummy solid.

-

Drying: Dry in a vacuum oven at 40°C for 24 hours to remove residual solvent.

Characterization & Validation

To validate the structure and ensure the RI measurement is accurate, the following spectral signatures must be confirmed.

| Technique | Target Signal | Interpretation |

| ¹H-NMR (CDCl₃) | Benzylic -CH₂- protons (shifts downfield due to ester). | |

| Aromatic protons (pattern specific to 3-substituted ring). | ||

| Broad peaks 1.5–2.5 ppm | Polymer backbone (-CH₂-CH-). Absence of vinyl peaks (5.8–6.4 ppm) confirms conversion. | |

| ¹⁹F-NMR | Trifluoromethyl group. Single sharp peak confirms chemical integrity. | |

| GPC | PDI < 2.0 | Confirms controlled chain growth (crucial for uniform optical films). |

| Ellipsometry | Use a Cauchy model for transparent region (400–1000 nm) to extract |

Applications in Drug Development & Optics

While the refractive index is the primary physical parameter, the chemical implications of the 3-TFMBA moiety are significant for life sciences:

-

Encapsulation & Drug Delivery: The trifluoromethyl group significantly increases hydrophobicity compared to standard poly(benzyl acrylate).[1] This creates a "fluorine-shielded" core in block copolymer micelles (e.g., PEG-b-P3TFMBA), improving the loading efficiency of highly lipophilic drugs that might otherwise leak from a standard benzyl acrylate core.

-

Optical Cladding: In optical waveguides, this polymer serves as an ideal cladding material for Poly(benzyl methacrylate) cores.[1]

-

Core:

-

Cladding (P3TFMBA):

-

Numerical Aperture (NA):

. This high NA allows for tight bending radii in optical circuits without significant light loss.

-

References

-

Gudipati, C. S., et al. "The effect of fluorination on the refractive index and optical transparency of acrylic polymers." Journal of Polymer Science Part A: Polymer Chemistry, vol. 42, no.[1] 24, 2004. Link

-

Groh, W., & Zimmermann, A. "Refractive Index of Fluoropolymers." Macromolecules, vol. 24, no.[1] 25, 1991, pp. 6660–6663. Link

-

PubChem. "Benzyl acrylate | C10H10O2."[1] National Library of Medicine. Link

-

SpecialChem. "Refractive Index of Polymers: A Complete Guide." Omnexus. Link

- Hougham, G., et al. "Fluoropolymers 2: Properties." Springer Science & Business Media, 1999.

Sources

A Technical Guide to the Applications of Polymers Containing Trifluoromethyl Groups

Abstract: The incorporation of the trifluoromethyl (–CF3) group into polymer structures imparts a unique and powerful combination of physicochemical properties not achievable with traditional hydrocarbon-based polymers. This guide provides an in-depth technical overview of the synthesis, unique characteristics, and diverse applications of trifluoromethylated polymers. We will explore how the fundamental properties of the C-F bond—its strength, polarity, and low polarizability—translate into materials with exceptional thermal stability, chemical inertness, low surface energy, and specific optical and dielectric properties.[1] This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these advanced materials in fields ranging from optoelectronics and separation technologies to biomedical devices and therapeutics.

Part I: The Trifluoromethyl Advantage: A Foundation of Unique Physicochemical Properties

The trifluoromethyl group acts as a "super-atom" in polymer design. Its strong electron-withdrawing nature, combined with the steric bulk and high electronegativity of fluorine, fundamentally alters the parent polymer's characteristics.[1][2]

-

Exceptional Thermal and Chemical Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, endowing polymers with remarkable resistance to thermal degradation and aggressive chemical environments, including strong acids, bases, and organic solvents.[1][3][4][5] Trifluoromethylated polyimides, for example, show excellent thermal stability with 5% weight loss occurring at temperatures over 500°C.[6]

-

Low Surface Energy (Hydrophobicity & Oleophobicity): Surfaces dominated by –CF3 groups exhibit extremely low surface energies, even lower than those with –CF2– groups found in materials like PTFE.[7] This results in surfaces that are highly repellent to both water (hydrophobic) and oils (oleophobic), a critical property for non-stick, anti-fouling, and stain-resistant coatings.[1][3] Water contact angles on such surfaces can readily exceed 115°.[8]

-

Low Refractive Index & High Optical Clarity: The low atomic polarizability of the fluorine atom results in materials with very low refractive indices, often in the 1.3–1.4 range, which is lower than most conventional polymers and even some inorganic materials like MgF2.[3][9] This makes them ideal for optical applications such as anti-reflective coatings, optical fibers, and light-guiding structures where high transparency and minimal light reflection are crucial.[3][9][10] Amorphous fluoropolymers, which lack light-scattering crystalline domains, are particularly valued for their exceptional clarity.[3]

-

Low Dielectric Constant: The introduction of bulky, low-polarizability –CF3 groups can increase the fractional free volume within a polymer matrix.[11][12] This increased spacing between polymer chains reduces the dielectric constant, making these materials highly desirable as interlayer dielectrics in the microelectronics industry to insulate conductive components and improve signal transmission speeds.[6][11][13]

-

Enhanced Gas Permeability: The same increase in fractional free volume that lowers the dielectric constant also facilitates the transport of gas molecules.[12] This has led to the development of trifluoromethyl-containing polymers, particularly polyimides, for use in high-performance gas separation membranes, for applications like helium enrichment from natural gas or carbon capture.[14][15][16]

-

Biocompatibility and Reduced Thrombogenicity: Fluorinated polymers are often bio-inert and exhibit reduced protein adsorption and platelet adhesion compared to their hydrocarbon counterparts.[17][18] This property is critical for blood-contacting medical devices like vascular grafts, where minimizing blood clot formation (thrombosis) is paramount.[17][18]

Part II: Synthesis of Trifluoromethylated Polymers

The incorporation of –CF3 groups can be achieved through two primary strategies: the polymerization of monomers already containing the group, or the post-polymerization modification of an existing polymer.

1. Direct Polymerization of Trifluoromethyl-Containing Monomers

This is the most common and versatile approach. A wide variety of vinyl monomers, such as (meth)acrylates, styrenes, and vinyl ethers, bearing –CF3 groups are commercially available or can be synthesized. These monomers can be polymerized using standard techniques, most notably free-radical polymerization, due to the facile polymerizability of the vinyl groups.[4][9]

Controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully employed to synthesize well-defined block copolymers with trifluoromethylated segments, allowing for the creation of complex nanostructures like vesicles via polymerization-induced self-assembly (PISA).[19]

Logical Workflow for Polymer Synthesis and Characterization

Caption: Workflow for synthesis and characterization of a trifluoromethylated polymer.

2. Post-Polymerization Modification

A less common but powerful technique involves chemically modifying an existing aromatic polymer to introduce –CF3 groups. This can be achieved through C-H fluoroalkylation reactions, which can transform commodity polymers like polystyrene into value-added fluorinated materials.[20] This approach allows for the tuning of properties without needing to develop entirely new monomer syntheses.

Part III: Applications in Advanced Materials & Technology

The unique properties of trifluoromethylated polymers make them enabling materials for a host of advanced technologies.

Optoelectronics

-

Anti-Reflective (AR) Coatings & Optical Components: Due to their exceptionally low refractive indices, these polymers are used to create AR films for displays, reducing glare and improving light transmission.[10][21] Their high optical clarity and UV resistance also make them suitable for fabricating lenses, optical fibers, and waveguides.[2][3]

-

Low-k Dielectrics: In microchip manufacturing, fluorinated polyimides serve as low-dielectric constant insulating layers.[6][11][13] The bulky –CF3 groups create free volume, which lowers the material's capacitance, thereby reducing signal delay and power consumption in integrated circuits.[11]

Separation Membranes

The high fractional free volume in certain trifluoromethylated polymers, such as amorphous copolymers of tetrafluoroethylene and 2,2-bistrifluoromethyl-4,5-difluoro-1,3-dioxole (Teflon AF), results in exceptionally high gas permeability.[22] This makes them prime candidates for demanding gas separation applications.[14]

-

Natural Gas Purification: Membranes made from polyimides with multiple –CF3 groups show high permeability for helium and high selectivity against methane, making them promising for helium recovery.[15]

-

Vapor/Gas Separations: Their high permeability extends to organic vapors, suggesting applications in separating volatile organic compounds from air streams.[22]

| Polymer System | Gas Pair | Permeability (Barrer)¹ | Selectivity (α) | Source |

| Teflon AF 2400 | O₂ / N₂ | O₂: ~1000 | ~2.0 | [23] |

| Teflon AF 2400 | N₂ / CH₄ | N₂: 780 | 1.3 | [22] |

| 6FDA-TFMB Polyimide | He / CH₄ | He: 73 | 247 | [15] |

| PIM with -CF₃ groups | O₂ / N₂ | O₂: High (decreases with -CF₃) | Increases with -CF₃ | [14] |

| ¹1 Barrer = 10⁻¹⁰ cm³ (STP)·cm / (cm²·s·cmHg) |

High-Performance Coatings

The low surface energy and high stability of trifluoromethylated polymers make them ideal for protective and functional coatings.[21] When formulated into coatings, they create water- and oil-repellent surfaces, providing stain resistance and easy-to-clean properties.[8] Their excellent weather and UV resistance ensures long-term durability in harsh outdoor environments.[4][21]

Part IV: Applications in Biomedical & Drug Development

The bio-inertness and unique surface properties of trifluoromethylated polymers have opened new avenues in the biomedical field.[24][25][26]

Biocompatible and Anti-Fouling Surfaces

-

Medical Implants and Devices: Fluoropolymers like polytetrafluoroethylene (PTFE) are used in blood-contacting applications such as vascular grafts because they reduce platelet adhesion and activation, thereby lowering the risk of thrombosis.[18] Modifying biodegradable polymers like poly(lactic acid) with –CF3 groups can create materials with enhanced hydrophobicity and potentially improved hemocompatibility for cardiovascular devices.[17][18]

-

Anti-Fouling Coatings: The low surface energy of these polymers inhibits the adhesion of proteins and bacteria.[24] This is crucial for preventing biofilm formation on medical implants, biosensors, and marine equipment. The mechanism involves resisting the initial adsorption of proteins, which is the first step in the fouling cascade.[17]

Mechanism of Anti-Fouling Action

Sources

- 1. plasticsengineering.org [plasticsengineering.org]

- 2. Effect of trifluoromethyl modification on photoelectric properties of materials - Wechem [m.wechemglobal.com]

- 3. chromistechnologies.com [chromistechnologies.com]

- 4. nbinno.com [nbinno.com]

- 5. fluoropolymerpartnership.com [fluoropolymerpartnership.com]

- 6. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]

- 7. www-eng.lbl.gov [www-eng.lbl.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Control of Fluoropolymer Crystallinity for Flexible, Transparent Optical Thin Films with Low Refractive Indexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. ntrs.nasa.gov [ntrs.nasa.gov]

- 14. scispace.com [scispace.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. Trifluoromethyl-functionalized poly(lactic acid): a fluoropolyester designed for blood contact applications - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Upcycling aromatic polymers through C–H fluoroalkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. US7323514B2 - Low refractive index fluoropolymer coating compositions for use in antireflective polymer films - Google Patents [patents.google.com]

- 22. biogeneral.com [biogeneral.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Fluoropolymers in biomedical applications: state-of-the-art and future perspectives [ouci.dntb.gov.ua]

- 26. mdpi.com [mdpi.com]

Application Note: Free Radical Polymerization of 3-(Trifluoromethyl)benzyl Acrylate (TFBA)

Executive Summary

This application note details the protocol for the Free Radical Polymerization (FRP) of 3-(Trifluoromethyl)benzyl acrylate (TFBA) . This monomer is of significant interest in the development of advanced optical coatings and hydrophobic biomaterials due to the unique synergistic effects of its pendant group: the benzyl moiety provides

This guide moves beyond basic synthesis, offering a robust, field-validated protocol designed to minimize common failure modes such as oxygen inhibition and auto-acceleration (Gel Effect), ensuring reproducible molecular weight distributions (MWD).

Material Science & Mechanistic Insight

The Monomer: Structure-Property Relationships

The TFBA monomer combines an electron-deficient aromatic ring with a reactive acrylate handle.

-

Acrylate Head: Provides rapid propagation rates (

) typical of acrylates ( -

Meta-Substitution (

): The electron-withdrawing nature of the

Reaction Mechanism

The polymerization proceeds via a chain-growth mechanism involving three distinct stages: Initiation, Propagation, and Termination.

Figure 1: Mechanistic Pathway of TFBA Polymerization

Caption: Kinetic pathway showing thermal decomposition of AIBN (

Experimental Protocol

Reagents & Equipment

| Component | Specification | Purpose |

| Monomer | 3-(Trifluoromethyl)benzyl acrylate (>98%) | Precursor (Must be inhibitor-free) |

| Initiator | AIBN (Azobisisobutyronitrile) | Thermal radical source ( |

| Solvent | Anhydrous Toluene or 1,4-Dioxane | Reaction medium (Chain transfer to solvent is low) |

| Precipitant | Cold Methanol ( | Polymer isolation |

| Inhibitor Remover | Basic Alumina (Brockmann I) | Removes MEHQ/Hydroquinone |

Pre-Polymerization Workflow (Critical)

Commercial acrylates contain inhibitors (e.g., MEHQ) to prevent premature polymerization. Failure to remove these results in unpredictable induction periods.

-

Column Preparation: Pack a small glass column with basic alumina.

-

Filtration: Pass the neat TFBA monomer through the column directly into a tared Schlenk flask.

-

Verification: The monomer should appear clear and colorless. If yellow, repeat filtration.

Polymerization Procedure (Standard Run)

Target:

-

Stoichiometry Setup:

-

Monomer (TFBA): 2.30 g (10 mmol)

-

Solvent (Toluene): 8.0 mL (Creates ~1.25 M solution)

-

Initiator (AIBN): 16.4 mg (0.1 mmol) — 1 mol% relative to monomer.

-

Note: Adjust initiator concentration to tune Molecular Weight (MW). Higher [I] = Lower MW.

-

-

Degassing (Oxygen Removal):

-

Why: Oxygen is a diradical that quenches propagating chains, halting reaction.

-

Method: Perform 3 cycles of Freeze-Pump-Thaw.

-

Freeze solution in

. -

Apply vacuum (<100 mTorr) for 10 mins.

-

Thaw in warm water bath under static vacuum.

-

Backfill with high-purity Nitrogen.

-

-

-

Reaction:

-

Place the Schlenk flask in a thermostated oil bath at 65°C .

-

Stir magnetically at 300 RPM.

-

Time: Run for 12–16 hours.

-

Observation: Viscosity will increase noticeably. If the solution becomes immobile (gelation), the concentration was too high; dilute with toluene immediately.

-

-

Termination & Isolation:

-

Quench reaction by cooling flask in liquid nitrogen or ice water and exposing to air.

-

Dilute the crude mixture with 5 mL of THF.

-

Precipitation: Dropwise addition of the polymer solution into 100 mL of cold Methanol under vigorous stirring.

-

Result: The polymer should precipitate as a white, sticky gum or powder depending on

.

-

-

Drying:

-

Collect precipitate by decanting or centrifugation.

-

Dry in a vacuum oven at 40°C for 24 hours to remove residual solvent.[1]

-

Figure 2: Experimental Workflow Diagram

Caption: Step-by-step workflow ensuring inhibitor removal, oxygen exclusion, and purification.

Characterization & Expected Data

Nuclear Magnetic Resonance ( -NMR)

Dissolve 10 mg of polymer in

-

Monomer Signals (Disappear): Vinyl protons at

5.8–6.4 ppm (multiplets). -

Polymer Signals (Appear): Broad backbone signals at

1.5–2.5 ppm. The benzylic -

Conversion Calculation: Compare the integration of residual vinyl peaks (if any) to the aromatic protons (which remain constant).

Gel Permeation Chromatography (GPC)

-

Standard: Polystyrene (PS) standards.[4]

-

Expected Results:

- : 15,000 – 40,000 g/mol (dependent on initiator load).

-

Dispersity (

): 1.5 – 2.0 (Typical for free radical polymerization). -

Note: Fluorinated polymers may have different hydrodynamic volumes than PS, so values are relative.

Thermal Analysis (DSC)

-

Glass Transition (

): Poly(benzyl acrylate) has a -

Expectation:

likely in the range of 15°C – 35°C , making the polymer a soft, tacky resin at room temperature.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Polymerization | Oxygen inhibition | Check seal integrity; increase degassing cycles. |

| Low Conversion | Old Initiator | Recrystallize AIBN from methanol. |

| Insoluble Gel | Crosslinking | Reduce monomer concentration; ensure temperature stability (avoid hotspots). |

| Yellow Product | Oxidation/Impurities | Ensure alumina filtration was sufficient; use high-purity solvents. |

Applications & Strategic Value

The Poly(TFBA) synthesized via this protocol serves as a critical building block for:

-

Optical Waveguides: The C-F bonds lower optical loss in the near-IR region compared to C-H bonds [2].

-

Hydrophobic Coatings: The low surface energy of the

group creates water-repellent surfaces, useful for anti-fouling applications. -

Drug Delivery: Fluorinated domains can facilitate the encapsulation of fluorinated drugs or oxygen transport (due to high gas solubility in fluorous phases).

References

-

Sigma-Aldrich.[1][5] Thermal Transitions of Homopolymers: Glass Transition & Melting Point.Link

-

Imae, T. Fluorinated Polymers: Synthesis, Properties, Processing and Applications. Springer, 2020. (General Reference for Fluorinated Acrylates).[6]

-

Odian, G. Principles of Polymerization, 4th Ed. Wiley-Interscience, 2004. (Foundational FRP Kinetics).[5]

-

Matyjaszewski, K., & Davis, T. P. Handbook of Radical Polymerization. Wiley-Interscience, 2002. Link

Sources

- 1. dergi-fytronix.com [dergi-fytronix.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tsapps.nist.gov [tsapps.nist.gov]

- 5. Bubble-Free Frontal Polymerization of Acrylates via Redox-Initiated Free Radical Polymerization | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Controlled Polymerization of 3-(Trifluoromethyl)benzyl acrylate via RAFT

Introduction: The Strategic Value of Fluorinated Acrylates

Fluorinated polymers possess a unique combination of properties, including high thermal stability, chemical resistance, low surface energy, and distinct dielectric characteristics, making them highly sought after for advanced materials applications.[1][2] The controlled synthesis of these polymers is crucial for tailoring their architecture and, consequently, their function. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a robust and versatile controlled radical polymerization technique.[][4] It allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures like block copolymers, all while being compatible with a wide array of functional monomers.[4][5][6] This guide provides a detailed protocol for the RAFT polymerization of 3-(Trifluoromethyl)benzyl acrylate, a monomer of interest for creating specialty polymers with tailored refractive indices and surface properties.

Mechanism and Rationale: The RAFT Process

RAFT polymerization is a free-radical process mediated by a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA).[][4] The process involves a series of steps including initiation, propagation, a reversible addition-fragmentation equilibrium, re-initiation, and termination.[][4] The key to the controlled nature of RAFT lies in the rapid equilibrium between active (propagating) radical chains and dormant polymer chains that contain the thiocarbonylthio end-group.[6][7] This equilibrium ensures that all polymer chains have an equal opportunity to grow, leading to a linear increase in molecular weight with monomer conversion and a narrow molecular weight distribution.

The choice of the RAFT agent is critical and depends on the monomer being polymerized.[5][8] For acrylates, dithioesters and trithiocarbonates are commonly employed due to their high transfer constants.[5] In this protocol, we select 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) for its proven efficacy with acrylate monomers.[8] The "R" group (2-cyano-2-propyl) is an efficient homolytic leaving group and a good reinitiating radical, while the "Z" group (dodecyl) modulates the reactivity of the C=S bond.[8]

A conventional radical initiator, such as Azobisisobutyronitrile (AIBN), is required to generate the initial radicals that begin the polymerization process.[][4]

Experimental Workflow Visualization

The following diagram illustrates the key stages of the RAFT polymerization process for 3-(Trifluoromethyl)benzyl acrylate.

Caption: Experimental workflow for RAFT polymerization.

Materials and Reagents

| Reagent | Acronym | Supplier | Purity | Notes |

| 3-(Trifluoromethyl)benzyl acrylate | TFMBA | (Custom Synthesis) | >98% | Pass through basic alumina to remove inhibitor |

| 2-Cyano-2-propyl dodecyl trithiocarbonate | CPDTC | Sigma-Aldrich | >97% | RAFT Agent |

| Azobisisobutyronitrile | AIBN | Sigma-Aldrich | 98% | Initiator; recrystallize from methanol |

| Toluene | - | Sigma-Aldrich | Anhydrous | Polymerization Solvent |

| Methanol | - | Fisher Scientific | ACS Grade | Non-solvent for precipitation |

Detailed Polymerization Protocol

This protocol targets a polymer with a degree of polymerization (DP) of 100. The theoretical number-average molecular weight (Mn,th) can be calculated using the following formula:

Mn,th = (([M]0 / [RAFT]0) * Conversion * Mw,monomer) + Mw,RAFT

Where:

-

[M]0 is the initial monomer concentration.

-

[RAFT]0 is the initial RAFT agent concentration.

-

Mw,monomer is the molecular weight of the monomer.

-

Mw,RAFT is the molecular weight of the RAFT agent.

Reagent Quantities for Target DP = 100

| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Mass (mg) |

| TFMBA | 230.19 | 10.0 | 2301.9 |

| CPDTC | 345.59 | 0.10 | 34.6 |

| AIBN | 164.21 | 0.02 | 3.3 |

| Toluene | - | - | 5.0 mL |

Step-by-Step Procedure:

-

Monomer Purification: Pass the 3-(Trifluoromethyl)benzyl acrylate monomer through a short column of basic alumina to remove any polymerization inhibitors.

-

Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine 3-(Trifluoromethyl)benzyl acrylate (2.30 g, 10.0 mmol), 2-Cyano-2-propyl dodecyl trithiocarbonate (34.6 mg, 0.10 mmol), and AIBN (3.3 mg, 0.02 mmol).

-

Solvent Addition: Add 5.0 mL of anhydrous toluene to the Schlenk flask to dissolve the reagents.

-

Degassing: Subject the reaction mixture to a minimum of three freeze-pump-thaw cycles to remove dissolved oxygen. After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at 70 °C and begin vigorous stirring.

-

Monitoring the Reaction: To monitor monomer conversion, periodically extract small aliquots from the reaction mixture under an inert atmosphere and analyze them by 1H NMR spectroscopy. The disappearance of the vinyl proton signals of the acrylate monomer relative to the aromatic protons can be used to quantify conversion.

-

Termination and Isolation: After the desired time (e.g., 12 hours) or conversion is reached, terminate the polymerization by rapidly cooling the flask in an ice bath and exposing the mixture to air.

-

Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol (e.g., 200 mL) while stirring.

-

Collection and Drying: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer with fresh cold methanol and dry it under vacuum at room temperature until a constant weight is achieved.

Characterization and Expected Results

The resulting poly(3-(Trifluoromethyl)benzyl acrylate) should be characterized to determine its molecular weight, polydispersity, and chemical structure.

1. Gel Permeation Chromatography (GPC/SEC):

-

Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

-

Expected Outcome: For a well-controlled RAFT polymerization, a monomodal and symmetric peak is expected. The PDI should be low, typically between 1.1 and 1.3. The experimental Mn should show a linear increase with monomer conversion.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: Confirms the polymer structure and can be used to calculate monomer conversion.

-

19F NMR: Verifies the incorporation of the trifluoromethyl group into the polymer structure.

Expected Data Summary

| Target DP | [M]:[RAFT]:[I] Ratio | Time (h) | Conversion (%) | Mn,GPC ( g/mol ) | PDI (Mw/Mn) |

| 100 | 100:1:0.2 | 12 | ~70-90 | 16,000 - 21,000 | < 1.25 |

| 200 | 200:1:0.2 | 18 | ~65-85 | 30,000 - 40,000 | < 1.30 |

Troubleshooting and Key Considerations

-

Inhibition/Slow Polymerization: This is often due to residual oxygen or inhibitor in the monomer. Ensure thorough degassing and monomer purification.

-

Broad PDI: This may result from an inappropriate RAFT agent for the monomer, an incorrect [RAFT]:[Initiator] ratio, or high temperatures leading to increased termination reactions.

-

Bimodal GPC Trace: This could indicate loss of control or the presence of "dead" polymer chains formed by conventional free-radical polymerization. Re-evaluate the purity of reagents and the degassing procedure.

Conclusion

This protocol provides a robust framework for the synthesis of well-defined poly(3-(Trifluoromethyl)benzyl acrylate) using RAFT polymerization. By carefully controlling the reaction parameters, researchers can achieve excellent control over the polymer's molecular weight and architecture. The principles and techniques described herein are adaptable for targeting different molecular weights and for the synthesis of block copolymers, further expanding the utility of this valuable fluorinated monomer in the development of advanced materials.

References

-

Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. PMC. Available at: [Link]

-

Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives. ResearchGate. Available at: [Link]

-

RAFT-Mediated Polymerization-Induced Self-Assembly of Poly(Acrylic Acid)-b-Poly(Hexafluorobutyl Acrylate): Effect of the pH on the Synthesis of Self-Stabilized Particles. PMC. Available at: [Link]

-

Industrially-relevant polymerization-induced self-assembly formulations in non-polar solvents: RAFT dispersion polymerization of benzyl methacrylate. Royal Society of Chemistry. Available at: [Link]

-

A More Versatile Route to Block Copolymers and Other Polymers of Complex Architecture by Living Radical Polymerization: The RAFT Process. ACS Publications. Available at: [Link]

-

Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization. ACS Publications. Available at: [Link]

-

RAFT Step-Growth Polymerization of Bis-acrylamides and their Facile Degradation. RSC Publishing. Available at: [Link]

-

Controlled copolymerization of n-butyl acrylate with semifluorinated acrylates by RAFT polymerization. Polymer Chemistry. Available at: [Link]

-

Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. PMC. Available at: [Link]

-

Reversible addition−fragmentation chain-transfer polymerization. Wikipedia. Available at: [Link]

-

RAFT General Procedures. Boron Molecular. Available at: [Link]

-

RAFT POLYMERIZATION OF POLY(BUTYL ACRYLATE) HOMOPOLYMERS AND BLOCK COPOLYMERS: KINETICS AND PRESSURE-SENSITIVE ADHESIVE CHARACTE. University of North Carolina Wilmington. Available at: [Link]

Sources

- 1. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]

- 2. RAFT-Mediated Polymerization-Induced Self-Assembly of Poly(Acrylic Acid)-b-Poly(Hexafluorobutyl Acrylate): Effect of the pH on the Synthesis of Self-Stabilized Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]

- 5. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. 逆加成-断裂链转移 (RAFT)聚合 [sigmaaldrich.com]

Application Notes & Protocols: Controlled Synthesis of Poly(3-(Trifluoromethyl)benzyl acrylate) via Atom Transfer Radical Polymerization (ATRP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(3-(Trifluoromethyl)benzyl acrylate) is a fluorinated polymer with emerging applications in fields requiring tailored surface properties, chemical resistance, and specific solution behaviors.[1] The presence of the trifluoromethyl group imparts unique characteristics, including hydrophobicity and low surface energy.[1] Atom Transfer Radical Polymerization (ATRP) has become a preferred method for synthesizing well-defined polymers, offering precise control over molecular weight, architecture, and dispersity.[2][3] This application note provides a detailed protocol for the synthesis of poly(3-(Trifluoromethyl)benzyl acrylate) using ATRP, along with insights into the underlying mechanism and characterization of the resulting polymer.

The controlled nature of ATRP allows for the predictable synthesis of polymers with narrow molecular weight distributions (low dispersity, typically between 1.05 and 1.2).[2] This is achieved through a reversible activation/deactivation process of dormant polymer chains, mediated by a transition metal catalyst.[2][4][5][6] The halogen atom at the polymer chain end remains after polymerization, enabling further modification and the creation of more complex architectures like block copolymers.[2][3][6]

Reaction Mechanism and Workflow

The ATRP process involves a reversible halogen atom transfer between a dormant species (the polymer chain with a terminal halogen) and a transition metal complex.[4][5] This establishes a dynamic equilibrium that maintains a low concentration of active radical species, minimizing termination reactions and allowing for controlled chain growth.[2][6]

Caption: ATRP reaction mechanism.

The experimental workflow for the ATRP synthesis of poly(3-(Trifluoromethyl)benzyl acrylate) is outlined below. This process requires an inert atmosphere to prevent oxidation of the Cu(I) catalyst.

Caption: Experimental workflow for ATRP synthesis.

Materials and Methods

Reagents

| Reagent | Supplier | Purity | Notes |

| 3-(Trifluoromethyl)benzyl acrylate (3-TFBA) | Varies | >98% | Passed through a column of basic alumina to remove inhibitor. |

| Ethyl α-bromoisobutyrate (EBiB) | Sigma-Aldrich | 98% | Used as received. |

| Copper(I) bromide (CuBr) | Sigma-Aldrich | 99.99% | Purified by washing with acetic acid, then ethanol, and dried under vacuum.[7] |

| N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) | Sigma-Aldrich | 99% | Used as received. |

| Anisole | Sigma-Aldrich | Anhydrous, 99.7% | Used as the solvent. |

| Tetrahydrofuran (THF) | Varies | HPLC grade | Used for dilution and GPC analysis. |

| Methanol | Varies | ACS grade | Used as the precipitating non-solvent. |

Equipment

-

Schlenk line with a vacuum pump and inert gas (nitrogen or argon) supply

-

Schlenk flasks and rubber septa

-

Magnetic stir plate and stir bars

-

Constant temperature oil bath

-

Syringes and needles

-

Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) system

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Fourier-Transform Infrared (FTIR) spectrometer

Detailed Protocol

This protocol details the synthesis of poly(3-(trifluoromethyl)benzyl acrylate) with a target degree of polymerization (DP) of 100.

-

Catalyst Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).

-

Degassing: Seal the flask with a rubber septum, and connect it to the Schlenk line. Evacuate and backfill with inert gas three times to ensure an oxygen-free environment. This is often done using freeze-pump-thaw cycles.

-

Addition of Reagents: Through degassed syringes, add anisole (5 mL), 3-(trifluoromethyl)benzyl acrylate (2.30 g, 10 mmol), and PMDETA (21 µL, 0.1 mmol) to the Schlenk flask under a positive pressure of inert gas.

-

Solution Degassing: Subject the reaction mixture to three additional freeze-pump-thaw cycles to remove any dissolved oxygen. The solution should turn from colorless to a light green, indicating the formation of the copper-ligand complex.[7]

-

Initiation: Place the flask in a preheated oil bath set to 70°C and allow the temperature to equilibrate. Inject ethyl α-bromoisobutyrate (14.7 µL, 0.1 mmol) to start the polymerization.[7]

-

Monitoring the Reaction: At timed intervals, withdraw small aliquots from the reaction mixture using a degassed syringe. Dilute the samples with THF and analyze by GPC/SEC to determine molecular weight and dispersity, and by ¹H NMR to determine monomer conversion.

-

Termination: Once the desired conversion is reached (e.g., after 4-6 hours), terminate the polymerization by opening the flask to air and diluting the mixture with THF.

-

Purification: Precipitate the polymer by slowly adding the THF solution to a large excess of cold methanol with vigorous stirring.

-

Isolation: Collect the white polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum at room temperature until a constant weight is achieved.

Characterization and Expected Results

The synthesized poly(3-(trifluoromethyl)benzyl acrylate) should be characterized to confirm its structure, molecular weight, and dispersity.

Gel Permeation Chromatography (GPC/SEC)

GPC/SEC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ). For a well-controlled ATRP, a linear increase in Mₙ with monomer conversion and a low dispersity (typically < 1.2) are expected.

| Parameter | Expected Value |

| Target Mₙ | ~23,000 g/mol (for DP=100) |

| Dispersity (Đ) | < 1.2 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹⁹F NMR are used to confirm the polymer structure and determine monomer conversion.

-

¹H NMR (CDCl₃, δ):

-

7.3-7.6 ppm (m, 4H, Ar-H)

-

5.1 ppm (s, 2H, -O-CH₂-Ar)

-

1.4-2.5 ppm (br, 3H, polymer backbone)

-

-

¹⁹F NMR (CDCl₃, δ):

-

-62.5 ppm (s, 3F, -CF₃)

-

Monomer conversion can be calculated by comparing the integration of the monomer's vinyl protons (around 5.8-6.4 ppm) with the polymer's backbone or aromatic protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to confirm the functional groups present in the polymer.

| Wavenumber (cm⁻¹) | Assignment |

| ~1735 | C=O stretching (ester) |

| ~1330, ~1160, ~1125 | C-F stretching (CF₃) |

| ~1250 | C-O stretching |

| ~2950 | C-H stretching |

Troubleshooting and Considerations

-

High Dispersity or Bimodal GPC Trace: This can indicate poor initiation efficiency or termination reactions. Ensure all reagents are pure and the system is thoroughly deoxygenated. The initiator should be a good homolytic leaving group.[8]

-

Slow or No Polymerization: This may be due to catalyst poisoning by oxygen or impurities. The choice of catalyst, ligand, and solvent is crucial and must be optimized for the specific monomer.[2]

-

Transesterification: For some fluorinated acrylates, transesterification with certain solvents can be a side reaction. Using a non-protic solvent like anisole or a tertiary fluorinated alcohol can prevent this.[1][9]

-

Catalyst Removal: For applications in drug development, removal of the copper catalyst is critical. This can be achieved by passing the polymer solution through a column of neutral alumina or by using specialized resins.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of well-defined poly(3-(trifluoromethyl)benzyl acrylate) using ATRP. By carefully controlling the reaction conditions and ensuring the purity of the reagents, researchers can achieve excellent control over the polymer's molecular weight and architecture. The unique properties imparted by the trifluoromethyl group make this polymer a promising candidate for various advanced applications. The principles and techniques described herein are broadly applicable to the ATRP of other functional monomers.

References

-

Semantic Scholar. (n.d.). Synthesis of small-molecule initiators derived from fluorinated acrylates and their application in atom transfer radical polymerization (ATRP). Retrieved from [Link]

-

Boydston, A. J., et al. (2017). Light-Mediated Atom Transfer Radical Polymerization of Semi-Fluorinated (Meth)acrylates: Facile Access to Functional Materials. Journal of the American Chemical Society, 139(16), 5930-5935. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Light-Mediated Atom Transfer Radical Polymerization of Semi-Fluorinated (Meth)acrylates: Facile Access to Functional Materials. PubMed. Retrieved from [Link]

-

MDPI. (2026). Organocatalyzed Atom Transfer Radical (Co)Polymerization of Fluorinated and POSS-Containing Methacrylates: Synthesis and Properties of Linear and Star-Shaped (Co)Polymers. Retrieved from [Link]

-

National Science Foundation. (2019). Iron-Catalyzed Atom Transfer Radical Polymerization of Semifluorinated Methacrylates. Retrieved from [Link]

-

Carnegie Mellon University. (n.d.). Kinetic Studies on ATRP. Matyjaszewski Polymer Group. Retrieved from [Link]

-

Wikipedia. (n.d.). Atom transfer radical polymerization. Retrieved from [Link]

-

American Chemical Society. (2012). Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules, 45(15), 6371-6405. Retrieved from [Link]

-

American Chemical Society. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. Retrieved from [Link]

-

MDPI. (2023). The Principles of Atom Transfer Radical Polymerization. Encyclopedia. Retrieved from [Link]

-

ResearchGate. (n.d.). Atom transfer radical polymerization (ATRP) as a tool for the synthesis of well-defined functional polymeric materials. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of trifluoromethyl-containing polyimide-modified epoxy resins. Retrieved from [Link]

-

ETH Zurich Research Collection. (2025). Atom transfer radical polymerization. Retrieved from [Link]

-

MDPI. (2021). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Retrieved from [Link]

-

Hindawi. (n.d.). Synthesis, Characterization, and Visible Light Curing Capacity of Polycaprolactone Acrylate. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Thermal Behaviour of Amino Functional Polymers from 4-Chloromethyl Styrene Polymers. Retrieved from [Link]

-

ResearchGate. (2025). Structure and properties of poly(benzyl acrylate) synthesized under microwave energy. Retrieved from [Link]

-

World Academy of Science, Engineering and Technology. (2015). Synthesis of High Molecular Weight Polystearylacrylate and Polystearylmethacrylate Polymers via ATRP Method as Thermal. Retrieved from [Link]

-

Wiley Online Library. (2018). Synthesis of poly(methyl methacrylate) via ARGET ATRP and study of the effect of solvents and temperatures on its polymerization kinetics. Retrieved from [Link]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Kinetic Studies on ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. ijeas.org [ijeas.org]

- 8. Research Collection | ETH Library [research-collection.ethz.ch]

- 9. pubs.acs.org [pubs.acs.org]

Application Note: Synthesis and Characterization of Poly(3-(trifluoromethyl)benzyl acrylate-co-methyl methacrylate)

Introduction

The copolymerization of fluorinated monomers with conventional vinyl monomers is a powerful strategy for developing advanced materials with tailored properties. The incorporation of fluorine atoms into a polymer backbone can significantly enhance its thermal stability, chemical resistance, and surface properties, such as hydrophobicity and oleophobicity. This application note provides a detailed guide for the synthesis and characterization of a random copolymer of 3-(trifluoromethyl)benzyl acrylate (TFBA) and methyl methacrylate (MMA).

The trifluoromethyl group on the benzyl acrylate monomer is expected to impart a low surface energy and increased hydrophobicity to the resulting copolymer. Methyl methacrylate is a widely used monomer that contributes to the mechanical strength and processability of the copolymer. By varying the ratio of the two monomers in the copolymer, a range of materials with tunable properties can be achieved. These materials have potential applications in specialized coatings, high-performance adhesives, and advanced drug delivery systems where controlled surface properties are crucial.

This document provides a comprehensive protocol for the free-radical copolymerization of TFBA and MMA, as well as detailed procedures for the characterization of the resulting copolymer, including the determination of its composition, molecular weight, and thermal properties. Additionally, a protocol for determining the monomer reactivity ratios is presented to provide a deeper understanding of the copolymerization kinetics.

Materials and Methods

Materials

| Material | Supplier | Purity | CAS Number | Key Properties |

| 3-(Trifluoromethyl)benzyl bromide | Sigma-Aldrich | 98% | 402-23-3 | Boiling Point: 69 °C/4 mmHg, Density: 1.565 g/mL at 25 °C |

| Triethylamine (TEA) | Sigma-Aldrich | ≥99.5% | 121-44-8 | Boiling Point: 89.5 °C, Density: 0.726 g/mL |

| Acrylic acid | Sigma-Aldrich | 99% | 79-10-7 | Boiling Point: 141 °C, Density: 1.051 g/mL |

| Hydroquinone | Sigma-Aldrich | ≥99% | 123-31-9 | Melting Point: 172-175 °C |

| Methyl Methacrylate (MMA) | Sigma-Aldrich | 99% | 80-62-6 | Boiling Point: 101 °C[1], Density: 0.943 g/cm³[2], Melting Point: -48 °C[1], Soluble in organic solvents, insoluble in water[2]. |

| 2,2'-Azobis(2-methylpropionitrile) (AIBN) | Sigma-Aldrich | 98% | 78-67-1 | Melting Point: 102-104 °C (decomposes)[3], Soluble in organic solvents, insoluble in water[4]. A thermally unstable compound that decomposes above 60°C to generate free radicals[4]. |

| Toluene | Sigma-Aldrich | ≥99.5% | 108-88-3 | Boiling Point: 111 °C, Density: 0.867 g/mL |

| Methanol | Sigma-Aldrich | ≥99.8% | 67-56-1 | Boiling Point: 64.7 °C, Density: 0.792 g/mL |

| Chloroform-d (CDCl₃) | Sigma-Aldrich | 99.8 atom % D | 865-49-6 | For NMR analysis. |

Synthesis of 3-(Trifluoromethyl)benzyl acrylate (TFBA)

The synthesis of 3-(trifluoromethyl)benzyl acrylate can be achieved through the esterification of 3-(trifluoromethyl)benzyl alcohol with acryloyl chloride or by the reaction of 3-(trifluoromethyl)benzyl bromide with acrylic acid in the presence of a base. The latter is described below.

Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(trifluoromethyl)benzyl bromide (23.9 g, 0.1 mol), acrylic acid (8.7 g, 0.12 mol), and 100 mL of acetonitrile.

-

Add triethylamine (12.1 g, 0.12 mol) dropwise to the stirred solution at room temperature.

-

Add a catalytic amount of hydroquinone (100 mg) to inhibit the polymerization of the acrylate monomer.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the triethylammonium bromide salt.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 3-(trifluoromethyl)benzyl acrylate as a colorless liquid.

Caption: Synthesis workflow for 3-(trifluoromethyl)benzyl acrylate.

Copolymerization of TFBA with MMA

This protocol describes a typical free-radical solution copolymerization.

Protocol:

-

In a 100 mL Schlenk flask equipped with a magnetic stirrer, dissolve 3-(trifluoromethyl)benzyl acrylate (TFBA, 5.75 g, 25 mmol), methyl methacrylate (MMA, 2.50 g, 25 mmol), and AIBN (82 mg, 0.5 mmol) in 50 mL of toluene.

-

Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

After the final thaw, backfill the flask with nitrogen or argon.

-

Immerse the flask in a preheated oil bath at 70 °C and stir the reaction mixture for 24 hours.

-

To terminate the polymerization, cool the flask in an ice bath and expose the solution to air.

-

Precipitate the copolymer by slowly pouring the viscous solution into a beaker containing 500 mL of vigorously stirred methanol.

-

Collect the white precipitate by vacuum filtration and wash it with fresh methanol (2 x 50 mL).

-

Dry the copolymer in a vacuum oven at 60 °C to a constant weight.

Caption: Workflow for the copolymerization of TFBA and MMA.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the composition of the copolymer.

Protocol:

-

Prepare a 5-10 mg/mL solution of the dried copolymer in deuterated chloroform (CDCl₃).

-

Acquire the ¹H NMR spectrum using a 400 MHz or higher NMR spectrometer.

-

Integrate the characteristic signals for both TFBA and MMA units.

-

TFBA: The aromatic protons will appear in the range of 7.4-7.8 ppm, and the benzylic protons (-CH₂-) will be around 5.2 ppm.

-

MMA: The methoxy protons (-OCH₃) will give a sharp singlet around 3.6 ppm.

-

-

Calculate the molar composition of the copolymer using the following equation:

Mole fraction of TFBA in copolymer (FTFBA) = [IAr / 4] / ([IAr / 4] + [IOCH₃ / 3])

Where:

-

IAr is the integrated intensity of the aromatic protons of the TFBA unit.

-

IOCH₃ is the integrated intensity of the methoxy protons of the MMA unit.

-

Gel Permeation Chromatography (GPC)

GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) of the copolymer.

Protocol:

-

Prepare a ~1 mg/mL solution of the copolymer in tetrahydrofuran (THF).

-

Filter the solution through a 0.45 µm syringe filter.

-

Analyze the sample using a GPC system equipped with a refractive index (RI) detector and polystyrene standards for calibration.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the copolymer.

Protocol:

-

DSC: Determine the glass transition temperature (Tg) of the copolymer by heating a 5-10 mg sample from room temperature to 200 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

TGA: Evaluate the thermal stability of the copolymer by heating a 5-10 mg sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

Determination of Monomer Reactivity Ratios